molecular formula C26H44N2O10S B1681392 Albuterol sulfate CAS No. 51022-70-9

Albuterol sulfate

Cat. No.: B1681392
CAS No.: 51022-70-9
M. Wt: 576.7 g/mol
InChI Key: BNPSSFBOAGDEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of salbutamol sulfate involves several steps. One common method starts with salicylic acid, which reacts with tert-butylamine acetyl halogenated reagent under the action of a chlorinating agent to generate an intermediate. This intermediate undergoes further reactions involving Lewis acids, acid reagents, and reducing agents to finally produce salbutamol. The salbutamol is then salified with sulfuric acid to obtain salbutamol sulfate .

Industrial Production Methods: Industrial production of salbutamol sulfate often employs a one-pot method using solvents like 1,4-dioxane, dimethylbenzene, toluene, and chloroform. The process involves oxidation, reaction with tert-butylamine, and reduction steps to produce high-purity salbutamol sulfate .

Mechanism of Action

Salbutamol sulfate works by stimulating beta2-adrenergic receptors in the bronchial muscles. This stimulation leads to the activation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in the relaxation of bronchial smooth muscle, leading to bronchodilation and relief from bronchospasm .

Comparison with Similar Compounds

    Levalbuterol: This is the single R-isomer of salbutamol and has a higher affinity for beta2 receptors.

    Fenoterol: Another beta2-adrenergic agonist used for bronchodilation.

    Terbutaline: A beta2-adrenergic agonist used for asthma and COPD.

Uniqueness: Salbutamol sulfate is unique due to its rapid onset of action and its availability in various forms, including inhalers, tablets, and intravenous solutions. Its widespread use and effectiveness in treating acute bronchospasm make it a vital medication in respiratory therapy .

Properties

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H21NO3.H2O4S/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h2*4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPSSFBOAGDEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10881180
Record name Albuterol sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10881180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51022-70-9
Record name Albuterol sulfate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Albuterol sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10881180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALBUTEROL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/021SEF3731
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Albuterol sulfate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Albuterol sulfate
Reactant of Route 3
Albuterol sulfate
Reactant of Route 4
Reactant of Route 4
Albuterol sulfate
Reactant of Route 5
Albuterol sulfate
Reactant of Route 6
Reactant of Route 6
Albuterol sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.